molecular formula C9H7NO B6599321 4-(furan-3-yl)pyridine CAS No. 27079-81-8

4-(furan-3-yl)pyridine

Cat. No. B6599321
CAS RN: 27079-81-8
M. Wt: 145.16 g/mol
InChI Key: TUAOCHMKNGTVCK-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)pyridine is an important organic compound that has a wide range of applications in the chemical and pharmaceutical industries. It is a heterocyclic aromatic compound, which is a type of cyclic compound that contains two or more different elements in its ring structure. 4-(Furan-3-yl)pyridine is a cyclic compound that contains a pyridine ring, a five-membered aromatic ring, and a furan ring, a six-membered aromatic ring. It is a highly versatile compound and has been used in a variety of applications, including synthesis and drug development.

Scientific Research Applications

Electrosynthesis and Optoelectronics

4-(furan-3-yl)pyridine derivatives have been used in the design and synthesis of novel monomers and polymers for electrosynthesis and optoelectronic applications. The study conducted by Liu et al. (2016) on furan and pyridinechalcogenodiazole-based π-conjugated systems highlighted the synthesis of monomers using a donor-acceptor approach, leading to the development of polymers with significant optoelectronic properties and electrochromic performance. This research demonstrates the potential of 4-(furan-3-yl)pyridine in developing materials with lower oxidation potentials and significant electroactivity, beneficial for applications in optoelectronics and material science (Liu et al., 2016).

Synthesis of Pyridine Derivatives

4-(furan-3-yl)pyridine has been utilized in the synthesis of various heteroaromatic compounds. The work by Razus et al. (2011) involves the synthesis of pyranylium perchlorates and their subsequent transformation into pyridine and pyridinium salts. These compounds have been explored for complexation with metal cations, demonstrating the versatility of 4-(furan-3-yl)pyridine in synthesizing novel compounds with potential applications in catalysis and material chemistry (Razus et al., 2011).

Anticancer Research

In the field of anticancer research, 4-(furan-3-yl)pyridine derivatives have shown potential. A study by Jeon et al. (2017) introduced a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one derivative with significant DNA intercalative human topoisomerase IIα catalytic inhibition, showcasing stronger activity and lower DNA toxicity than conventional drugs. This highlights the application of 4-(furan-3-yl)pyridine in developing new anticancer agents with caspase 3-independent activity (Jeon et al., 2017).

properties

IUPAC Name

4-(furan-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAOCHMKNGTVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903069
Record name NoName_3657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-3-yl)pyridine

Synthesis routes and methods

Procedure details

According to the procedure described in Example 1(a) for the preparation of 3-biphenyl-4-yl-furan, 4-bromopyridine hydrochloride (500 mg, 2.57 mmol) was coupled to fresh 3-furanboronic acid (see Thompson, W. J.; Gaudino, G. J. Org. Chem. 1984, 49, 5237-5243) to furnish 373 mg (100%) of crude 4-furan-3-yl-pyridine as an unstable solid that was used immediately. NMR and IR matched that of literature (see Ribereau, P.; Queguiner, G. Can. J. Chem. 1983, 61, 334-342 and Ishikura, M.; Ohta, T.; Terashima, M. Chem. Pharm. Bull. 1985, 33, 4755-4763).
Name
3-biphenyl-4-yl-furan
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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